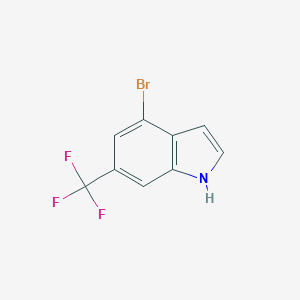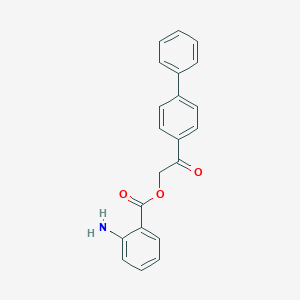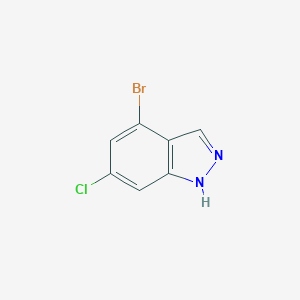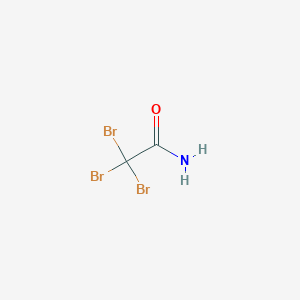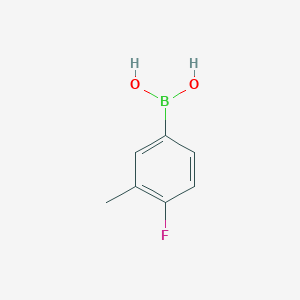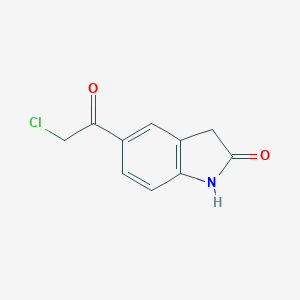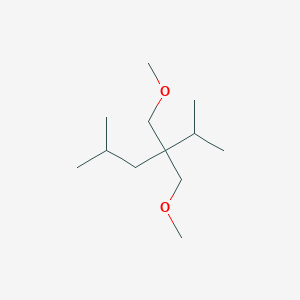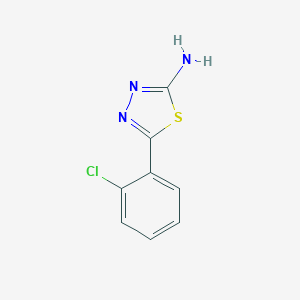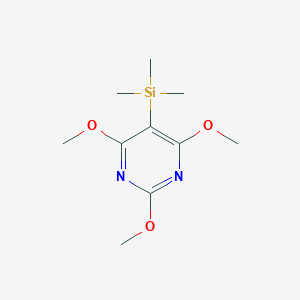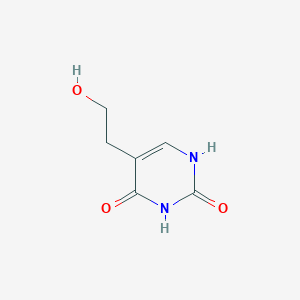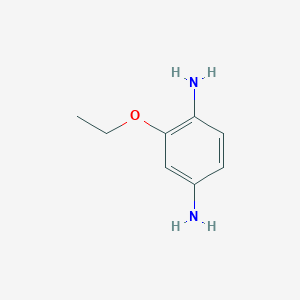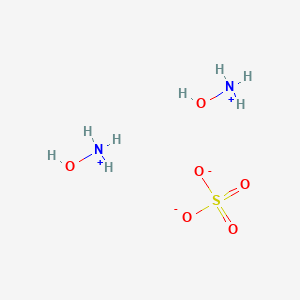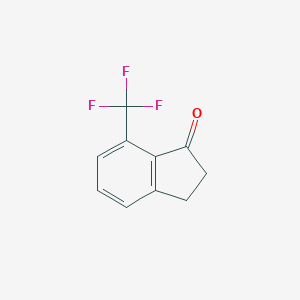
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a trifluoromethylated indanone, which is a significant intermediate for synthesizing pharmaceutical and biologically active compounds. The presence of fluorine atoms in such molecules greatly enhances their lipophilicity, bioavailability, and uptake, making them highly effective in therapeutic applications .
Synthesis Analysis
The synthesis of trifluoromethylated indanones, such as 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, can be achieved through a one-pot process involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. This process utilizes 2-(trifluoromethyl)acrylic acid and arenes/phenols under superacidic conditions, specifically with trifluoromethanesulfonic acid. The efficiency of this method is supported by structure energy calculations of the reaction intermediates, which are performed using ab initio theoretical methods .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, it does discuss a related trifluoromethyl-substituted compound. This related compound exhibits a nearly planar molecular skeleton, which is stabilized by intramolecular hydrogen bonds. Such structural features are likely to be relevant to the indanone , given the influence of fluorine atoms on the molecular conformation .
Chemical Reactions Analysis
The trifluoromethyl group in the indanone structure is a key functional group that can influence the reactivity of the molecule. Although the specific chemical reactions of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the synthesis paper implies that the molecule could participate in further functionalization reactions, potentially through the activation of the trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by increased stability and lipophilicity due to the strong carbon-fluorine bonds. The trifluoromethyl group can also affect the acidity and basicity of adjacent functional groups, which could be an important consideration for the physical and chemical properties of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. However, specific data on these properties for the compound is not provided in the abstracts .
Scientific Research Applications
Facile Access to Diazepine Derivatives
A study demonstrates the synthesis of diazepine derivatives using a double condensation reaction involving 2-thenoyltrifluoroacetone with ethylenediamine or o-phenylenediamine, leading to the formation of compounds with potential application in medicinal chemistry and material sciences due to their unique structural and spectral properties (Ahumada et al., 2016).
Photoredox Catalysis for Fluoromethylation
Photoredox catalysis has emerged as a pivotal technique for the fluoromethylation of carbon-carbon multiple bonds, particularly using trifluoromethyl groups. This approach is crucial for creating compounds with enhanced pharmacological activities and material properties due to the electron-withdrawing nature of the trifluoromethyl group (Koike & Akita, 2016).
Synthesis of Triazinoisoindolones
The reaction between 1-aryl-1-chloro-2,2,2-trifluoroethyl isocyanates with 3-amino-1-arylimino-1H-isoindoles has been explored for the synthesis of 4-trifluoromethyl-3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-ones. This research highlights the versatility of trifluoromethylated compounds in developing novel heterocyclic compounds with potential applications in drug development and organic electronics (Biitseva et al., 2007).
Molecular Structure and Photophysical Properties
Investigations into the molecular structures and photophysical properties of compounds, including pyrrolylmethylidene derivatives of 2,3-dihydro-1H-inden-1-one, have provided insights into their potential applications in organic light-emitting diodes (OLEDs) and as sensors due to unique intramolecular hydrogen bonding and photoinduced behaviors (Sigalov et al., 2015).
Catalytic Fluoride-Rebound Mechanism
A novel fluoride-rebound mechanism has been identified for the formation of C(sp3)-CF3 bonds, demonstrating a unique approach to trifluoromethylation that could be leveraged for synthesizing radiolabeled compounds for imaging applications like positron emission tomography (PET) (Levin et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGHWBHOQXKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628095 |
Source


|
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1003048-68-7 |
Source


|
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
